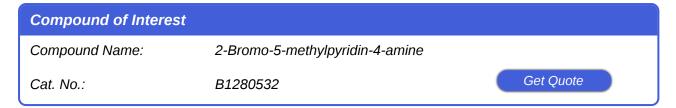


# A Comparative Guide to DFT Studies on Bromo-Methyl-Pyridine Amine Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis based on Density Functional Theory (DFT) studies of bromo-methyl-pyridine amine derivatives, compounds of significant interest in medicinal chemistry and materials science. Due to a lack of specific published DFT studies on **2-Bromo-5-methylpyridin-4-amine**, this guide draws upon comprehensive computational data from closely related isomers and derivatives to offer insights into their electronic structure, reactivity, and spectroscopic properties. The comparative data herein is supported by methodologies from peer-reviewed research, providing a framework for evaluating and predicting the characteristics of this molecular class.

### **Experimental and Computational Protocols**

The synthesis and computational analysis of bromo-methyl-pyridine derivatives involve precise, multi-step protocols. The methodologies outlined below are representative of standard practices in the field, ensuring reproducibility and accuracy.

## Synthesis Protocol: Suzuki Cross-Coupling

A prevalent method for creating diverse pyridine derivatives is the Palladium-catalyzed Suzuki cross-coupling reaction. This protocol details the synthesis of various aryl-substituted pyridine amines from a bromo-pyridine precursor[1].



- Reactant Preparation: In a reaction vessel, combine the starting material, 5-bromo-2-methylpyridin-3-amine (1.0 eq), with the desired arylboronic acid (1.1 eq), a catalyst such as Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol %), and a base like K<sub>3</sub>PO<sub>4</sub> (1.5-2.3 eq)[1].
- Solvent and Reflux: Suspend the mixture in a solvent system of 1,4-dioxane and water (typically a 4:1 ratio). Heat the mixture to reflux at approximately 90°C for 18 hours under a nitrogen atmosphere[1].
- Monitoring and Workup: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature[2].
- Extraction and Purification: Pour the reaction mixture into water to precipitate the crude product. Filter the solid and wash it with deionized water. Further purification is typically achieved through recrystallization or column chromatography to yield the final product[1][2].

# Computational Protocol: Density Functional Theory (DFT)

DFT calculations are essential for understanding the geometric, electronic, and vibrational properties of molecules at the quantum level. The following protocol is a standard approach for analyzing pyridine derivatives[1][3][4].

- Software: Utilize a quantum chemistry software package, such as the GAUSSIAN suite of programs[1].
- Method and Basis Set: Employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. For the basis set, 6-31G(d,p) is effective for geometry optimization and electronic properties, while a larger set like 6-311++G(d,p) is often used for more precise frequency and spectroscopic calculations[1][3].
- Geometry Optimization: Perform a full geometry optimization of the molecular structure without any symmetry constraints to find the global minimum on the potential energy surface.
- Frequency Analysis: Conduct a vibrational frequency calculation on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra[3][5].



 Property Calculation: From the optimized structure, calculate key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and Mulliken population analysis[3][6].

## **Comparative Data and Analysis**

The following tables summarize key quantitative data from DFT studies on bromo-methylpyridine derivatives, allowing for a direct comparison of their electronic properties and stability.

# Table 1: Electronic Properties of 5-Aryl-2-methylpyridin-3-amine Derivatives

This table presents a comparison of Frontier Molecular Orbitals (HOMO and LUMO), the HOMO-LUMO energy gap ( $\Delta E$ ), and the dipole moment for a series of derivatives synthesized from 5-bromo-2-methylpyridin-3-amine. A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability[1].



Compound	Substituent (Aryl Group)	HOMO (eV)	LUMO (eV)	Energy Gap (ΔE) (eV)	Dipole Moment (Debye)
2a	Phenyl	-5.48	-0.93	4.55	2.15
2b	4- Methylphenyl	-5.35	-0.86	4.49	2.40
2c	4- Methoxyphen yl	-5.20	-0.85	4.35	2.65
2d	4-lodophenyl	-5.51	-1.33	4.18	2.01
2e	4- Bromophenyl	-5.61	-1.33	4.28	1.98
2f	4- Chlorophenyl	-5.63	-1.29	4.34	1.98
2g	4- Fluorophenyl	-5.60	-1.13	4.47	1.95
2h	3,4- Difluoropheny	-5.77	-1.30	4.47	1.34
2i	3-Chloro-4- fluorophenyl	-5.76	-1.41	4.35	1.15

Data sourced from DFT calculations at the B3LYP/6-31G(d,p) level of theory[1].

# Table 2: Calculated vs. Experimental Vibrational Frequencies for 2-Bromo-5-methylpyridine

This table compares theoretical and experimental FTIR and FT-Raman vibrational frequencies for key functional groups of 2-Bromo-5-methylpyridine (2BMP). The strong correlation between calculated and observed values validates the accuracy of the DFT model (B3LYP/6-311++G(d,p)) for predicting spectroscopic properties[3].



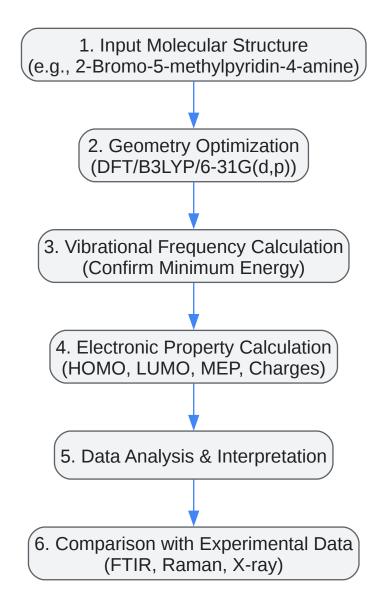
Vibrational Mode Assignment	Calculated Frequency (cm <sup>-1</sup> )	Experimental FTIR (cm <sup>-1</sup> )	Experimental FT- Raman (cm <sup>-1</sup> )
C-H stretch (pyridine ring)	3105	3106	3108
C-H stretch (methyl group)	2927	2926	2928
C=N stretch (pyridine ring)	1588	1587	1590
C=C stretch (pyridine ring)	1472	1474	1475
C-H in-plane bend (methyl group)	1445	1444	1446
Pyridine ring breathing	1045	1045	1045
C-Br stretch	670	671	670

Data adapted from Kumar et al. (2025)[3].

# **Visualized Workflows and Relationships**

Diagrams generated using Graphviz provide a clear visual representation of the computational workflow and the theoretical relationships between key molecular properties.

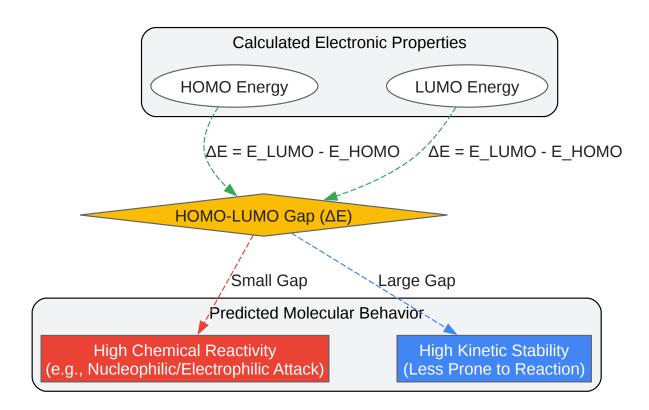




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**Caption:** A typical workflow for DFT analysis of pyridine derivatives.





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**Caption:** Relationship between HOMO-LUMO energy gap and molecular stability.

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